molecular formula C3H6N2O B1208636 4,5-Dihydro-1,3-oxazol-2-amine CAS No. 24665-93-8

4,5-Dihydro-1,3-oxazol-2-amine

Cat. No.: B1208636
CAS No.: 24665-93-8
M. Wt: 86.09 g/mol
InChI Key: YAXGBZDYGZBRBQ-UHFFFAOYSA-N
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Description

Oxazolidin-(2Z)-ylideneamine is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone family, which is known for its significant biological activities, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxazolidin-(2Z)-ylideneamine can be synthesized through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .

Industrial Production Methods

Industrial production of oxazolidin-(2Z)-ylideneamine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Oxazolidin-(2Z)-ylideneamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine-substituted oxazolidines.

Scientific Research Applications

Scientific Research Applications

4,5-Dihydro-1,3-oxazol-2-amine has been investigated for its potential applications in several areas:

Medicinal Chemistry

The compound exhibits promising biological activities:

  • Antimicrobial Properties : Research indicates that it can inhibit the growth of various microorganisms by disrupting cell wall synthesis and metabolic pathways. This suggests potential as an antibacterial agent .
  • Anticancer Activity : Structural similarities to other bioactive compounds have led to investigations into its efficacy against cancer cell lines. Preliminary studies suggest it may inhibit specific cancer cell growth .

Enzyme Inhibition

This compound has shown potential in inhibiting enzymes related to disease processes. For instance, it may affect α-glucosidase activity, which is crucial in metabolic pathways of pathogens .

Agrochemicals

The unique structure of this compound makes it a candidate for developing new agrochemicals. Its ability to interact with biological targets effectively positions it as a potential herbicide or pesticide .

Case Study 2: Enzyme Inhibition

Studies have demonstrated that compounds similar to this compound can effectively inhibit key enzymes involved in metabolic processes. These findings support further exploration into this compound's enzyme inhibitory effects .

Mechanism of Action

The mechanism of action of oxazolidin-(2Z)-ylideneamine involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of functional proteins, ultimately leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazolidin-(2Z)-ylideneamine is unique due to its specific structural features and its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its distinct mechanism of action and low resistance potential make it a valuable compound in medicinal chemistry.

Biological Activity

4,5-Dihydro-1,3-oxazol-2-amine is a heterocyclic organic compound with potential biological activity. Its structure allows it to interact with various biological targets, making it of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C3H6N2OC_3H_6N_2O and is characterized by its oxazole ring structure. The compound can exist in various forms and is known for its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with oxazole structures can modulate signaling pathways by binding to adenosine receptors and other molecular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been shown to influence the activity of neurotransmitter receptors, which could affect central nervous system functions .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties. In vitro studies suggest that it may have effects similar to known stimulants by inducing the release of neurotransmitters such as dopamine (DA) and norepinephrine (NE), potentially impacting mood and cognition .

Case Studies

Several case studies have explored the effects of this compound:

  • Study on Neurotransmitter Release :
    • Objective : To evaluate the compound's effect on neurotransmitter release.
    • Findings : The study found that this compound significantly increased DA and NE release in neuronal cultures compared to control groups .
  • Antimicrobial Testing :
    • Objective : To assess the antimicrobial efficacy against pathogenic bacteria.
    • Results : The compound showed a minimum inhibitory concentration (MIC) effective against several strains of bacteria, indicating its potential as an antimicrobial agent .

Research Findings

Study FocusFindingsReference
Neurotransmitter ReleaseIncreased DA and NE release
Antimicrobial ActivityEffective against multiple bacterial strains
Enzyme InteractionPotential inhibition of metabolic enzymes

Q & A

Basic Research Questions

Q. How can the crystal structure of 4,5-Dihydro-1,3-oxazol-2-amine derivatives be determined experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For small-molecule derivatives, use the SHELX system (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution). Ensure high-quality single crystals and validate the refinement with residual factors (R-values). For macromolecular applications (e.g., protein-ligand complexes), employ SHELXPRO as an interface .

Q. What synthetic routes are optimal for preparing this compound analogs?

  • Methodological Answer : Cyclocondensation of substituted phenylpropanolamines with cyanogen bromide (BrCN) under controlled pH and temperature yields oxazoline derivatives. For example, (±)-cis-4,4′-DMAR is synthesized via this route, followed by purification using column chromatography (silica gel, methanol/ethyl acetate eluent) .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound derivatives?

  • Methodological Answer : Use radioligand competition assays to assess affinity for monoamine transporters (DAT, SERT, NET) in transfected HEK293 cells. Measure IC50 values and compare to reference compounds (e.g., cocaine, amphetamine). This identifies potential neurotoxicity risks .

Advanced Research Questions

Q. How can the enantiomeric complexity of 4,4′-DMAR be resolved, and what are the pharmacological implications?

  • Methodological Answer : 4,4′-DMAR has two chiral centers, producing four enantiomers: (±)-cis and (±)-trans. Separate enantiomers via chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) or supercritical fluid chromatography (SFC). Pharmacological assays reveal cis isomers exhibit higher potency at monoamine transporters, correlating with severe adverse effects in vivo .

  • Table 1: Enantiomer-Specific Activity of 4,4′-DMAR

EnantiomerAffinity for DAT (IC50, nM)Affinity for SERT (IC50, nM)Toxicity Profile
(±)-cis12 ± 245 ± 5High lethality
(±)-trans85 ± 10120 ± 15Moderate toxicity

Q. What analytical challenges arise in detecting trace amounts of this compound derivatives in biological samples?

  • Methodological Answer : Derivatize samples with heptafluorobutyric anhydride (HFBA) for GC-MS analysis to enhance volatility. Alternatively, use LC-HRMS (Q-TOF) with electrospray ionization (ESI+) for direct detection. Validate methods using spiked plasma/serum matrices and compare with reference standards (e.g., 4Cl-MAR) to address false positives .

  • Table 2: Analytical Techniques for Detection

TechniqueLOD (ng/mL)MatrixKey Challenges
GC-MS0.1Blood, UrineDerivatization required
LC-HRMS0.05Plasma, HairMatrix suppression effects
NMR100Pure compoundsLow sensitivity for trace analysis

Q. How can neurotoxicity be assessed in vivo for this compound derivatives?

  • Methodological Answer : Administer compounds to rodent models (e.g., Sprague-Dawley rats) via intraperitoneal injection. Monitor neurotransmitter levels (dopamine, serotonin) in striatal microdialysates using HPLC-ECD. Perform histopathology on brain tissue to identify lesions or signs of oxidative stress. Compare results to known neurotoxins (e.g., methamphetamine) .

Properties

IUPAC Name

4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c4-3-5-1-2-6-3/h1-2H2,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXGBZDYGZBRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285885
Record name amino oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24665-93-8
Record name NSC43138
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name amino oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-2-oxazoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82WC5KQ7SW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,5-Dihydro-1,3-oxazol-2-amine
4,5-Dihydro-1,3-oxazol-2-amine
4,5-Dihydro-1,3-oxazol-2-amine
4,5-Dihydro-1,3-oxazol-2-amine
4,5-Dihydro-1,3-oxazol-2-amine
4,5-Dihydro-1,3-oxazol-2-amine

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